2,4-Bis((2,4-diamino-5-((3-sulphophenyl)azo)phenyl)azo)benzenesulphonic acid
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Overview
Description
2,4-Bis((2,4-diamino-5-((3-sulphophenyl)azo)phenyl)azo)benzenesulphonic acid is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis((2,4-diamino-5-((3-sulphophenyl)azo)phenyl)azo)benzenesulphonic acid involves multiple steps, including diazotization and azo coupling reactions. The process typically starts with the diazotization of 2,4-diaminobenzenesulphonic acid, followed by coupling with 3-sulphophenylazo compounds under controlled pH and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis((2,4-diamino-5-((3-sulphophenyl)azo)phenyl)azo)benzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions typically break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium dithionite. The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various azo derivatives and amines, which can be further utilized in different applications .
Scientific Research Applications
2,4-Bis((2,4-diamino-5-((3-sulphophenyl)azo)phenyl)azo)benzenesulphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight specific cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, plastics, and inks due to its vibrant color and stability.
Mechanism of Action
The compound exerts its effects primarily through its azo bonds, which can undergo reversible cleavage and reformation. This property is utilized in various applications, such as pH indicators and dyeing processes. The molecular targets and pathways involved include interactions with cellular components in biological systems and binding with other molecules in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-((2,4-diamino-5-((3-sulphophenyl)azo)phenyl)azo)-2-((2,6-dihydroxy-3-((4-nitrophenyl)azo)phenyl)azo)benzenesulphonic acid
- 2,4-diamino-5-((3-sulphophenyl)azo)benzenesulphonic acid
Uniqueness
2,4-Bis((2,4-diamino-5-((3-sulphophenyl)azo)phenyl)azo)benzenesulphonic acid is unique due to its ability to form stable azo bonds and its intense coloration. These properties make it particularly valuable in industrial dye applications and scientific research .
Properties
CAS No. |
85959-49-5 |
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Molecular Formula |
C30H26N12O9S3 |
Molecular Weight |
794.8 g/mol |
IUPAC Name |
2,4-bis[[2,4-diamino-5-[(3-sulfophenyl)diazenyl]phenyl]diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C30H26N12O9S3/c31-21-12-22(32)26(14-25(21)38-35-16-3-1-5-19(9-16)52(43,44)45)40-37-18-7-8-30(54(49,50)51)29(11-18)42-41-28-15-27(23(33)13-24(28)34)39-36-17-4-2-6-20(10-17)53(46,47)48/h1-15H,31-34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51) |
InChI Key |
LLUVTVMDWWOZPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=CC(=C(C=C2N)N)N=NC3=CC(=C(C=C3)S(=O)(=O)O)N=NC4=C(C=C(C(=C4)N=NC5=CC(=CC=C5)S(=O)(=O)O)N)N |
Origin of Product |
United States |
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